molecular formula C9H13NO5 B8682138 (S)-2-Methacrylamidopentanedioicacid CAS No. 34373-07-4

(S)-2-Methacrylamidopentanedioicacid

Cat. No.: B8682138
CAS No.: 34373-07-4
M. Wt: 215.20 g/mol
InChI Key: BCKKKQIAPZBSDV-LURJTMIESA-N
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Description

The compound “(S)-2-Methacrylamidopentanedioic Acid” (CAS: 3062-07-5) is a chiral molecule with a methacrylamide group and two carboxylic acid functionalities. Its molecular formula is C₁₀H₁₃NO₅, and it has a molecular weight of 227.21 g/mol . Key physicochemical properties include:

  • Hydrogen Bond Donors/Acceptors: 5 donors (NH and COOH groups) and 6 acceptors (amide and carboxylate oxygens).
  • Synthetic Accessibility: Achieved via multi-step reactions involving coupling agents (e.g., dicyclohexylcarbodiimide) and protecting group strategies .

The compound’s stereochemistry (S-configuration) and functional groups make it relevant for applications in peptide synthesis, polymer chemistry, or as a chiral building block in pharmaceuticals.

Properties

CAS No.

34373-07-4

Molecular Formula

C9H13NO5

Molecular Weight

215.20 g/mol

IUPAC Name

(2S)-2-(2-methylprop-2-enoylamino)pentanedioic acid

InChI

InChI=1S/C9H13NO5/c1-5(2)8(13)10-6(9(14)15)3-4-7(11)12/h6H,1,3-4H2,2H3,(H,10,13)(H,11,12)(H,14,15)/t6-/m0/s1

InChI Key

BCKKKQIAPZBSDV-LURJTMIESA-N

Isomeric SMILES

CC(=C)C(=O)N[C@@H](CCC(=O)O)C(=O)O

Canonical SMILES

CC(=C)C(=O)NC(CCC(=O)O)C(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methacryloyl L-glutamic acid typically involves the reaction of L-glutamic acid with methacryloyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane. The process involves the following steps:

Industrial Production Methods

Industrial production of methacryloyl L-glutamic acid follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, and the reaction conditions are optimized for higher yields and purity. The product is typically purified using large-scale chromatography or crystallization techniques.

Chemical Reactions Analysis

Types of Reactions

Methacryloyl L-glutamic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methacryloyl L-glutamic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of methacryloyl L-glutamic acid depends on its application. In polymerization reactions, the methacryloyl group undergoes radical polymerization to form polymers. In biological applications, the compound can interact with cellular components and influence cell behavior through its chemical structure and functional groups. The specific molecular targets and pathways involved vary depending on the application and the environment in which the compound is used .

Comparison with Similar Compounds

Comparison with Similar Compounds

However, based on functional group analysis and synthesis protocols, the following general comparisons can be inferred:

Table 1: Functional Group Comparison

Compound Name Functional Groups Molecular Weight (g/mol) TPSA (Ų) Key Applications
(S)-2-Methacrylamidopentanedioic Acid Methacrylamide, two -COOH 227.21 116 Polymer crosslinking, peptides
2-Chloro-6-methylpyrimidine-4-carboxylic acid Pyrimidine ring, -Cl, -COOH Not provided Not provided Agrochemical intermediates
(2S)-2,5-Diaminopentanamide dihydrochloride Amide, two amines, HCl salt 223.15 (free base) 98.1 Peptide synthesis, drug design
Glutamic Acid Two -COOH, amine 147.13 94.3 Neurotransmitter, food additive

Key Observations:

Polarity and Solubility :

  • (S)-2-Methacrylamidopentanedioic acid has a higher TPSA (116 Ų) than glutamic acid (94.3 Ų), suggesting greater hydrophilicity . This may influence its solubility in aqueous systems compared to simpler dicarboxylic acids.

Synthetic Complexity :

  • Unlike glutamic acid, which is commercially available, (S)-2-Methacrylamidopentanedioic acid requires multi-step synthesis involving coupling agents (e.g., DCC) and chiral resolution . This contrasts with the simpler preparation of pyrimidine carboxylic acids (e.g., 2-Chloro-6-methylpyrimidine-4-carboxylic acid) via direct halogenation .

Biological Interactions: The methacrylamide group introduces reactivity similar to acrylate monomers, enabling polymerization. This property is absent in non-polymerizable analogs like (2S)-2,5-Diaminopentanamide dihydrochloride .

Research Findings and Limitations

  • Synthetic Protocols : The compound is synthesized via amide bond formation between methacrylic acid derivatives and protected glutamic acid, followed by deprotection . This mirrors strategies for peptide coupling but requires strict stereochemical control.
  • Gaps in Evidence: No direct data on its performance in polymer networks or biological activity. Comparisons with commercial monomers (e.g., methacrylated polyglutamic acid) are absent.

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